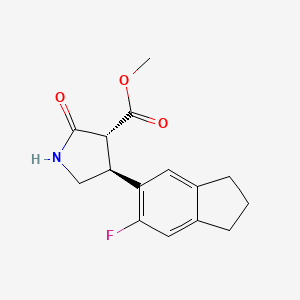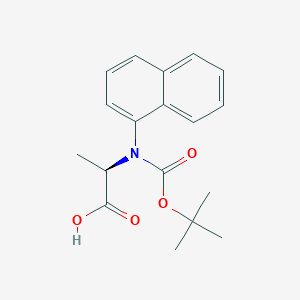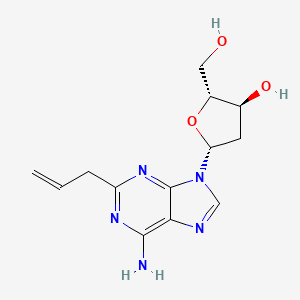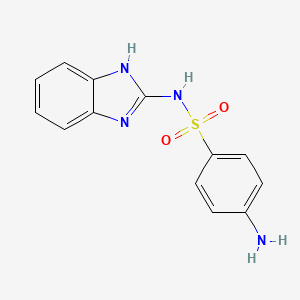
Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a fluorinated benzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the indene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated indene moiety may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S)-4-(2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
Ethyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Rel-methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate is unique due to the presence of both the fluorinated indene moiety and the pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C15H16FNO3 |
|---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H16FNO3/c1-20-15(19)13-11(7-17-14(13)18)10-5-8-3-2-4-9(8)6-12(10)16/h5-6,11,13H,2-4,7H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
AUQAAKKFLQYYMG-DGCLKSJQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CNC1=O)C2=C(C=C3CCCC3=C2)F |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=C(C=C3CCCC3=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)


![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)




